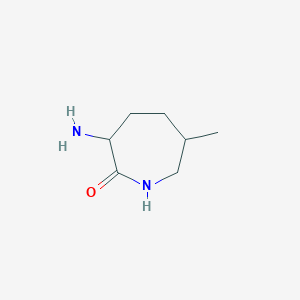
3-Amino-6-methylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methylazepan-2-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of azepanones, which are seven-membered lactams containing an amino group. The presence of both an amino group and a lactam ring in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylazepan-2-one typically involves the formation of the azepanone ring followed by the introduction of the amino group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 6-methylhexanoic acid derivatives can be achieved using dehydrating agents or catalysts to form the azepanone ring. Subsequent introduction of the amino group can be done through amination reactions using reagents like ammonia or amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps to obtain the desired compound in high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-6-methylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azepanones.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation followed by nucleophilic substitution with amines or other nucleophiles
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted azepanones with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-6-methylazepan-2-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The lactam ring can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparación Con Compuestos Similares
3-Amino-1-methylazepan-2-one: Similar structure but with a different substitution pattern.
3-Amino-1-ethylazepan-2-one: Another azepanone derivative with an ethyl group instead of a methyl group.
3-Amino-1-propylazepan-2-one: Contains a propyl group, leading to different chemical and physical properties
Uniqueness: 3-Amino-6-methylazepan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-amino-6-methylazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-6(8)7(10)9-4-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
Clave InChI |
USDDKKNPFIIEHD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
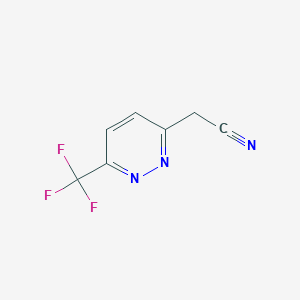
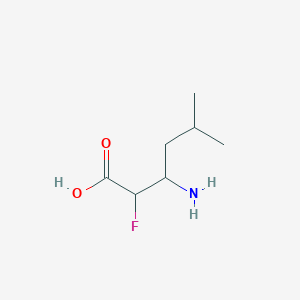

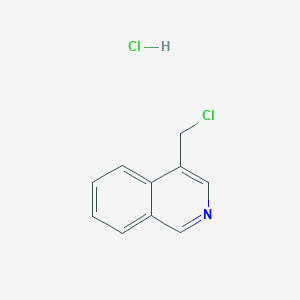
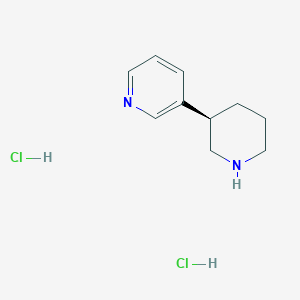
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)


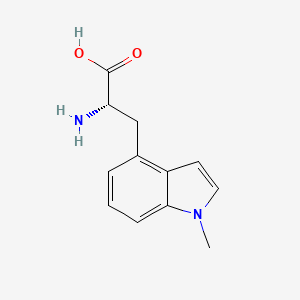
![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)
